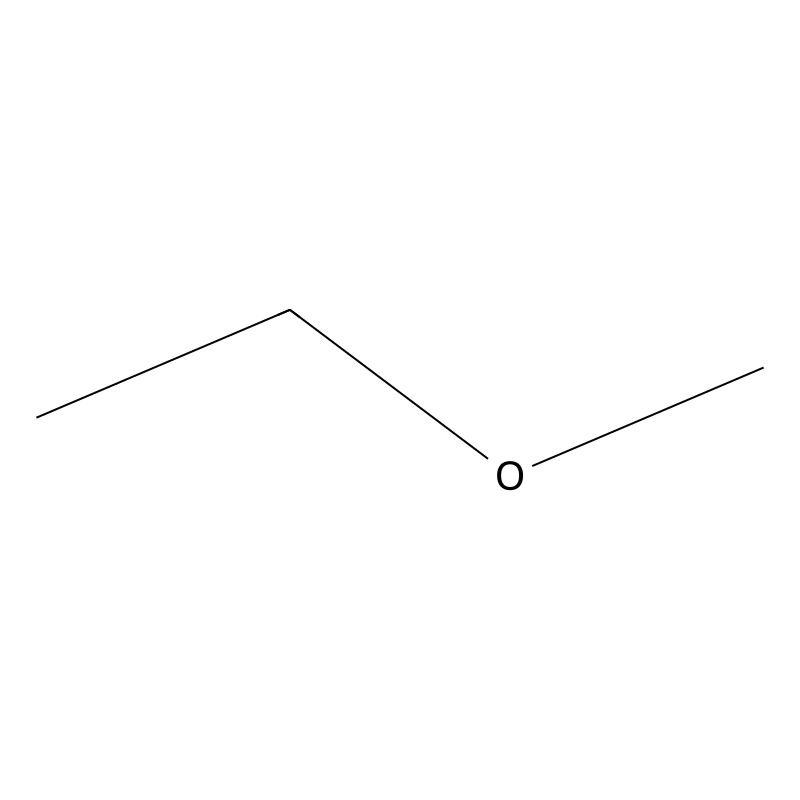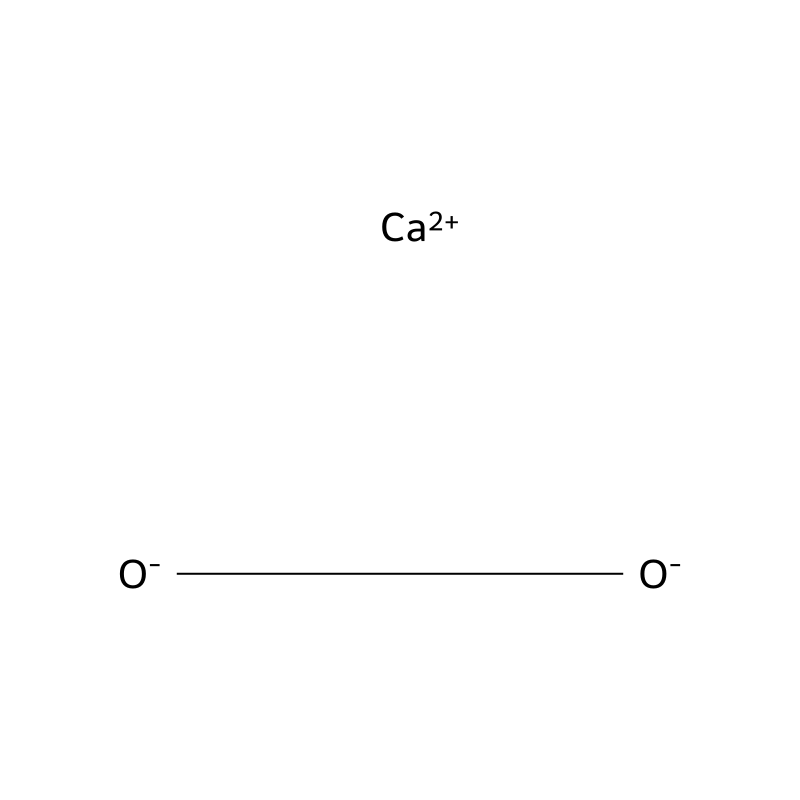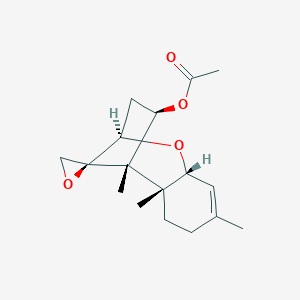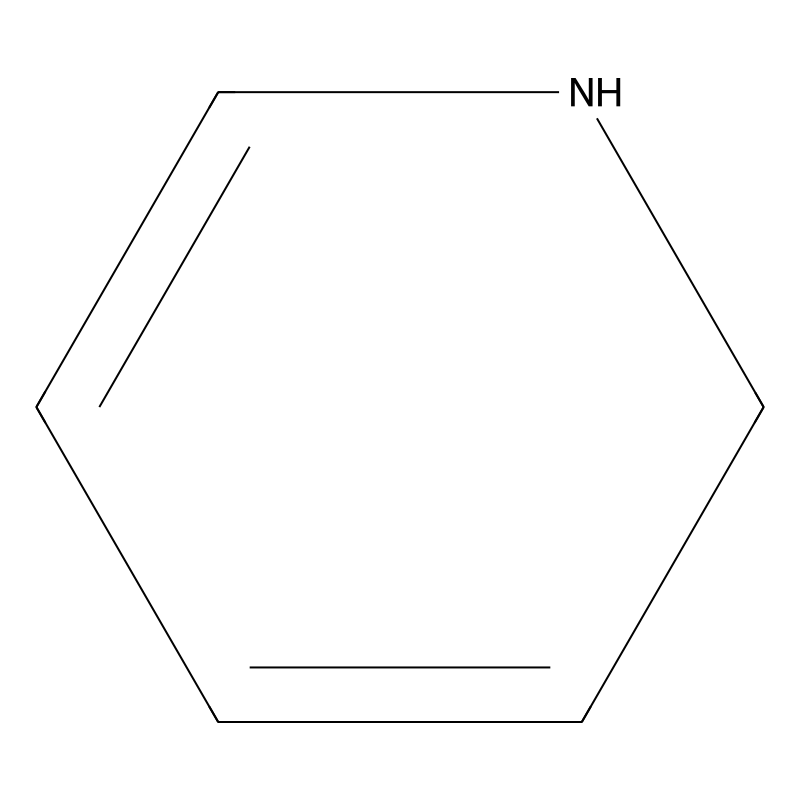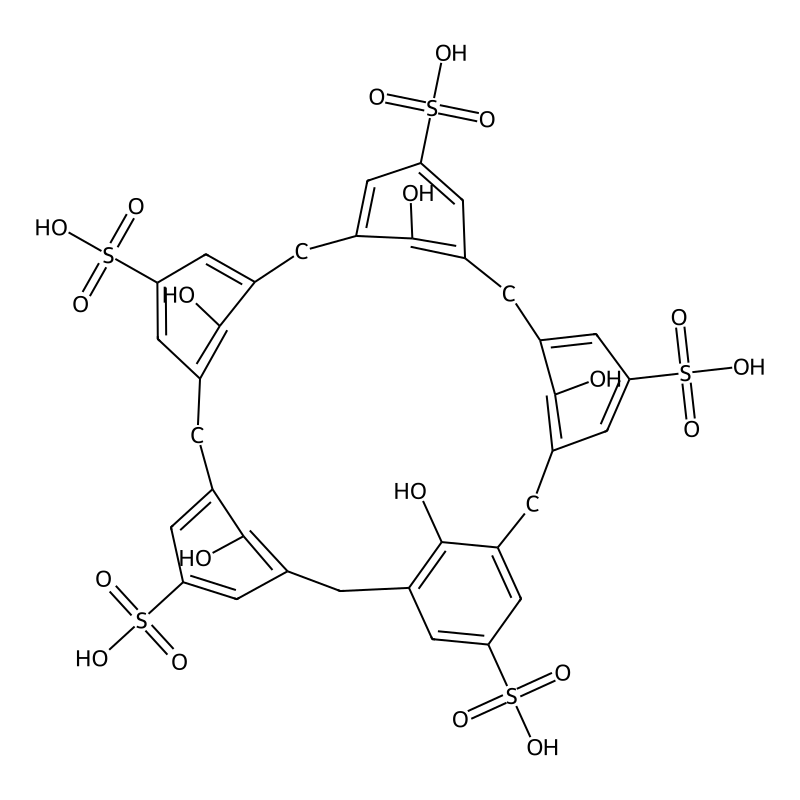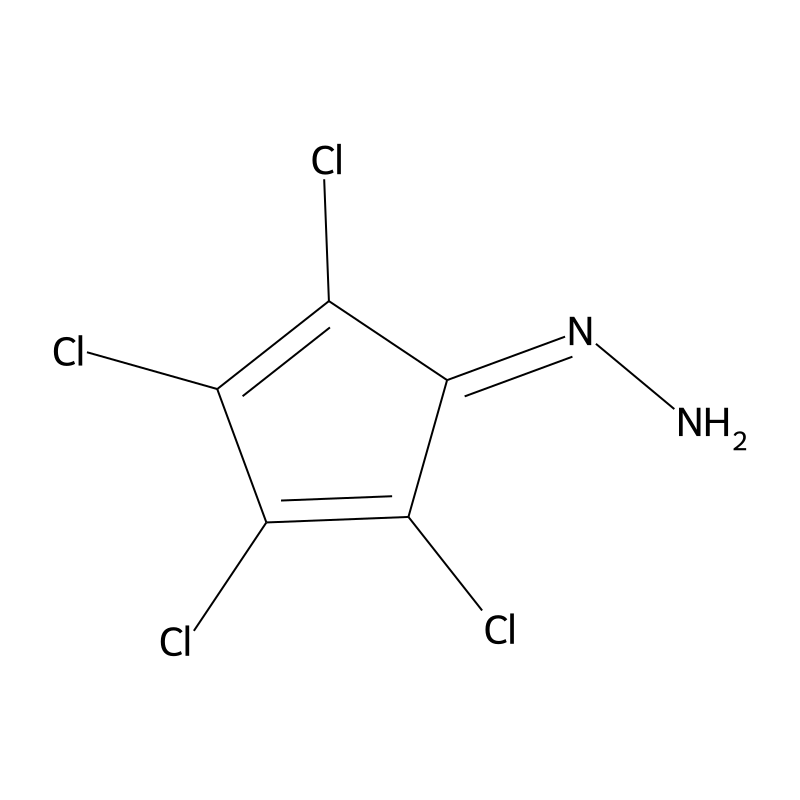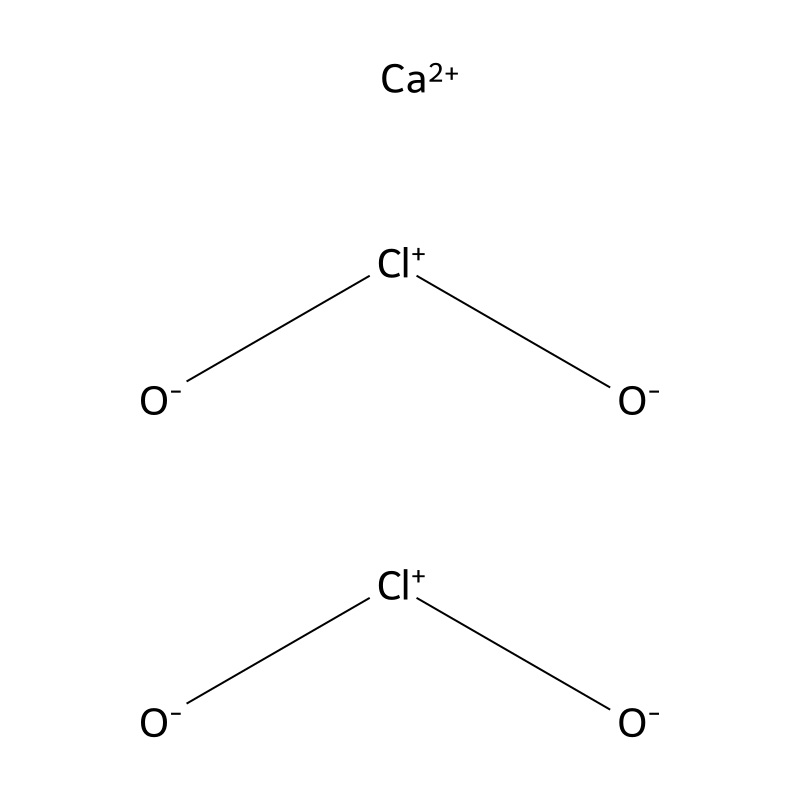Cyclohexanol
C6H11OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C6H11OH
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3.6% (wt/wt) in water at 20 °C; miscible with ethyl acetate, linseed oil, petroleum solvents.
Soluble in ethanol, ethyl ether, acetone; miscible with benzene; slightly soluble in chloroform
In water, 4.3 g/100 g (4.3X10+4 mg/L) at 30 °C; 4.2 g/100 g (4.2X10+4 mg/L) at 10 °C
Solubility in water, g/100ml at 20 °C: 4
4%
Synonyms
Canonical SMILES
Organic Synthesis:
- Precursor for Valuable Chemicals: Cyclohexanol serves as a crucial starting material for the synthesis of numerous industrially important chemicals, including:
- Cyclohexanone: This ketone is a key intermediate in the production of caprolactam, a precursor for nylon 6 fibers [].
- Adipic Acid: Used in the production of polyesters like nylon 6,6 and polyurethanes [].
- Plasticizers: Cyclohexanol derivatives like dicyclohexyl phthalate (DCHP) and dicyclohexyl adipate (DCHA) act as plasticizers, enhancing flexibility in polymers [].
Solvent:
- Dissolving Diverse Compounds: Due to its mild polarity and good solvency properties, cyclohexanol is employed in various research applications to dissolve a wide range of compounds, including:
- Fats and Oils: It effectively dissolves nonpolar substances like fats and oils, making it useful in lipid research [].
- Natural Products: Cyclohexanol aids in the extraction and isolation of various natural products from plant and animal sources [].
- Polymers: It can dissolve certain polymers, facilitating their characterization and manipulation in research settings [].
Organic Chemistry Research:
- Reaction Studies: Cyclohexanol's reactivity as a secondary alcohol makes it a valuable tool for studying various organic reactions, such as:
- Oxidation: Researchers use cyclohexanol to investigate the mechanisms and kinetics of alcohol oxidation to ketones using catalysts or oxidants [].
- Esterification: The reaction of cyclohexanol with carboxylic acids allows researchers to study esterification processes and the factors influencing them [].
- Dehydration: Cyclohexanol dehydration to cyclohexene serves as a model system for studying alkene formation and dehydration mechanisms [].
Other Scientific Applications:
- Biomedical Research: Cyclohexanol derivatives are being explored in the development of new drugs and materials for biomedical applications, including drug delivery systems and biocompatible polymers [].
- Environmental Science: Cyclohexanol is used in studies involving the behavior of organic pollutants in the environment due to its solubility and representative nature of certain organic compounds [].
Cyclohexanol is a cyclic alcohol with the chemical formula . It consists of a cyclohexane ring with a hydroxyl group (-OH) attached, making it a primary alcohol. Cyclohexanol appears as a colorless, viscous liquid with a characteristic odor reminiscent of peppermint. It is moderately soluble in water and highly soluble in organic solvents such as ethanol and ether. This compound is primarily used as an intermediate in the production of nylon and other synthetic fibers, as well as in the manufacture of various chemicals and solvents.
Cyclohexanol is considered mildly toxic and can cause irritation upon contact with skin, eyes, or inhalation [].
- Hazard Statements: Harmful if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful to aquatic life with long lasting effects [].
- Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling cyclohexanol [].
Cyclohexanol exhibits various biological activities, including antimicrobial properties. Studies have shown that cyclohexanol can inhibit the growth of certain bacteria and fungi, making it potentially useful in pharmaceutical applications. Additionally, it has been investigated for its effects on human health, particularly regarding its metabolism and potential toxicity at high concentrations.
Cyclohexanol can be synthesized through several methods:
- Hydrogenation of Phenol: Cyclohexanol can be produced by hydrogenating phenol in the presence of catalysts such as palladium or platinum.
- Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using air or oxygen under controlled conditions, often catalyzed by metals such as cobalt or manganese.
- Direct Hydration of Cyclohexene: Cyclohexene can be hydrated using dilute sulfuric acid or phosphoric acid to yield cyclohexanol through an electrophilic addition mechanism.
Cyclohexanol is utilized in various industrial applications:
- Solvent: It serves as a solvent for paints, coatings, and adhesives due to its ability to dissolve many organic compounds.
- Intermediate in Synthesis: It is crucial in synthesizing nylon and other polymers.
- Chemical Manufacturing: Cyclohexanol is used to produce cyclohexanone and other chemicals, including plasticizers and surfactants.
Interaction studies have indicated that cyclohexanol may affect the metabolism of other compounds when co-administered. Research has focused on its interactions with enzymes involved in drug metabolism, suggesting that it may inhibit certain cytochrome P450 enzymes, which could alter the pharmacokinetics of concurrently administered drugs.
Cyclohexanol shares structural similarities with several other cyclic alcohols. Here are some comparable compounds:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Cyclopentanol | Smaller ring structure; lower boiling point | |
| Cyclooctanol | Larger ring structure; different reactivity | |
| 1-Hexanol | Linear structure; used primarily as a solvent | |
| Benzyl Alcohol | Aromatic compound; different functional properties |
Uniqueness of Cyclohexanol: Unlike linear alcohols like 1-hexanol, cyclohexanol's cyclic structure influences its physical properties such as boiling point and solubility. Additionally, its ability to undergo specific reactions like dehydration to form cyclohexene distinguishes it from other cyclic alcohols.
Physical Description
Other Solid; Liquid
Sticky solid or colorless to light-yellow liquid (above 77 degrees F) with a camphor-like odor; [NIOSH]
COLOURLESS HYGROSCOPIC LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
Sticky solid or colorless to light-yellow liquid (above 77 °F) with a camphor-like odor.
Color/Form
Hygroscopic crystals
Sticky solid or colorless to light-yellow liquid (above 77 degrees F)
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
161.84 °C
161 °C
322 °F
Flash Point
63 °C
62.8 °C (closed cup); 67.8 °C (open cup)
68 °C c.c.
154 °F
Heavy Atom Count
Vapor Density
Relative vapor density (air = 1): 3.5
Density
0.9624 at 20 °C/4 °C
Percent in "saturated" air: 0.33 (30 °C); density of "saturated" air: 1.01 (air = 1)
Relative density (water = 1): 0.96
0.96
LogP
1.23 (LogP)
log Kow = 1.23
1.2
Odor
Odor Threshold
Odor Threshold High: 0.15 [mmHg]
Detection odor threshold from AIHA (mean = 0.16 ppm)
0.07 ppm
Decomposition
Melting Point
25.93 °C
23 °C
77 °F
UNII
GHS Hazard Statements
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Vapor Pressure
0.65 [mmHg]
Specific heat = 1.747 Joules/g; Vapor pressure = 0.15 kPa at 20 °C, 0.48 kPa at 45 °C
0.657 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.13
5.17 mmHg
1 mmHg
Pictograms

Irritant
Impurities
Other CAS
Absorption Distribution and Excretion
Animal expt ... In large doses ... /cyclohexanol/ is readily absorbed from the skin ... .
Following oral admin ... to rabbits, cmpd is excreted in urine in conjugation with sulfuric & glucuronic acids. Similar results were obtained when animals were subjected to repeated inhalation of cmpd.
... Rabbits exposed to lowest concn ... 145 ppm cyclohexanol in air, showed no incr in conjugation of urinary sulfates but excreted 5 times normal amt glucuronic acid.
... Incr in glucuronic acid in urine was paralleled by a decr in percentage of inorg sulfates. ... That the urinary sulfate ratio became normal when exposure ceased ... led ... to ... /conclusion/ that there was no prolonged retention in organism.
Metabolism Metabolites
Cyclohexanol was identified as the urinary metabolite after admin of cyclohexylamine hydrochloride to rats, rabbits, & guinea pigs (50-500 mg/kg, orally or ip) and humans (25 or 200 mg, orally).
Fed to rabbits, /cyclohexanol/ ... Is mostly excreted as the glucuronide conjugate (60% of the dose), but a small amt is oxidized further into trans-cyclohexane-1,2-diol (6%).
Hepatic NAD-dependent alcohol dehydrogenase ... is responsible for metabolism of ... cyclohexanol ...
For more Metabolism/Metabolites (Complete) data for Cyclohexanol (8 total), please visit the HSDB record page.
Wikipedia
Enflurane
Anol
Biological Half Life
Use Classification
Fragrance Ingredients
Hazard Classes and Categories -> Flammable - 2nd degree
Insecticides
Methods of Manufacturing
Liquid-phase oxidation of cyclohexane.
Boric acid modified oxidation of cyclohexane ... In the 1950s, Scientific Design (now Halcon International) developed a process in which anhydrous metaboric acid was added as a slurry to the first of several staged air oxidation vessels. The cyclohexyl hydroperoxide formed is trapped as the cyclohexyl perborate ester. The perborate ester then reacts with additional cyclohexane in the air oxidizer to yield the borate ester and additional cyclohexanol. This borate ester is relatively stable in the air oxidizer and is protected from over oxidation to ring-opened products. The ester is subsequently hydrolyzed to cyclohexanol and boric acid. The boric acid is dehydrated to metaboric acid and is recycled to the air oxidizer.
Production and hydration of cyclohexene ... The process involves three primary steps: the selective hydrogenation of benzene; the separation of the cyclohexene from the unconverted benzene and the over-hydrogenation product cyclohexane; and the hydration of the cyclohexene. The yield of this process from benzene to cyclohexanol is extremely high, probably greater than 95%.
For more Methods of Manufacturing (Complete) data for Cyclohexanol (7 total), please visit the HSDB record page.
General Manufacturing Information
Utilities
All Other Basic Organic Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
Printing Ink Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Plastics Material and Resin Manufacturing
Cyclohexanol: ACTIVE
Was prepared by the treatment of 4-iodocyclohexanol with zinc dust in glacial acetic acid.
Analytic Laboratory Methods
Method: NIOSH 1405, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: cyclohexanol; Matrix: air; Detection Limit: 1 ug/sample.
Method: OSHA 7; Procedure: gas chromatography with flame ionization detector; Analyte: cyclohexanol; Matrix: air; Detection Limit: not provided.
A TIME-SAVING GAS CHROMATOGRAPHIC METHOD FOR DETERMINING CYCLOHEXANOL IN AIR IS PRESENTED.
For more Analytic Laboratory Methods (Complete) data for Cyclohexanol (6 total), please visit the HSDB record page.
Clinical Laboratory Methods
COLORIMETRIC DETERMINATION OF CYCLOHEXANOL IN RAT URINE WITH ACCURACY OF + or - 7.8%.
A METHOD OF DETERMINING CYCLOHEXANOL IN RAT URINE BY GAS CHROMATOGRAPHY IS PRESENTED.
Storage Conditions
Interactions
Dates
Serotonin Syndrome Induced by a Single Dose of Venlafaxine and Magnesium Valproate
Zuan Zhan, Chun-Shui Cao, Liang HuangPMID: 34185746 DOI: 10.24869/psyd.2021.193
Abstract
Discontinuation Syndrome of Extended-Release Venlafaxine during the COVID-19 Epidemic
Hongmin Gong, Xiaoyan Du, Lin Wu, Jing Wei, Qing Tan, Rui Zhao, Ming Lei, Libo ZhaoPMID: 33857057 DOI:
Abstract
Desvenlafaxine in the treatment of major depression: an updated overview
Trevor R Norman, James S OlverPMID: 33706624 DOI: 10.1080/14656566.2021.1900826
Abstract
: Major depressive disorder (MDD) remains one of the most prevalent mental health conditions. It is a chronic, relapsing condition and despite multiple treatment options, many patients fail to achieve remission of symptoms. Inadequacy of treatment has stimulated the search for agents with significant therapeutic advantages.: This review examines literature concerning the use of desvenlafaxine in the treatment of MDD published since a previous analysis in this journal in 2014. Published papers were identified via a PubMed and Web of Science search and excluded congress presentations. Results from clinical trials in MDD, systematic reviews, and post hoc analyses in patient subgroups, are reviewed.
: Desvenlafaxine was an effective antidepressant with favorable safety and tolerability in adults. Efficacy was demonstrated in the subgroup of peri- and post-menopausal women with MDD but not in children and adolescents. There is a relatively low potential for drug-drug interactions due to its metabolic profile. Hepatic impairment does not significantly alter dose requirements, whereas severe renal disease requires some adjustments of dose. Desvenlafaxine maybe suitable in patients with comorbid physical illnesses. Desvenlafaxine can be a first line consideration for the treatment of cases of MDD uncomplicated by medical comorbidities.
MerTK activity is not necessary for the proliferation of glioblastoma stem cells
Monira Hoque, Siu Wai Wong, Ariadna Recasens, Ramzi Abbassi, Nghi Nguyen, Dehui Zhang, Michael A Stashko, Xiaodong Wang, Stephen Frye, Bryan W Day, Jonathan Baell, Lenka MunozPMID: 33571503 DOI: 10.1016/j.bcp.2021.114437
Abstract
MerTK has been identified as a promising target for therapeutic intervention in glioblastoma. Genetic studies documented a range of oncogenic processes that MerTK targeting could influence, however robust pharmacological validation has been missing. The aim of this study was to assess therapeutic potential of MerTK inhibitors in glioblastoma therapy. Unlike previous studies, our work provides several lines of evidence that MerTK activity is dispensable for glioblastoma growth. We observed heterogeneous responses to MerTK inhibitors that could not be correlated to MerTK inhibition or MerTK expression in cells. The more selective MerTK inhibitors UNC2250 and UNC2580A lack the anti-proliferative potency of less-selective inhibitors exemplified by UNC2025. Functional assays in MerTK-high and MerTK-deficient cells further demonstrate that the anti-cancer efficacy of UNC2025 is MerTK-independent. However, despite its efficacy in vitro, UNC2025 failed to attenuate glioblastoma growth in vivo. Gene expression analysis from cohorts of glioblastoma patients identified that MerTK expression correlates negatively with proliferation and positively with quiescence genes, suggesting that MerTK regulates dormancy rather than proliferation in glioblastoma. In summary, this study demonstrates the importance of orthogonal inhibitors and disease-relevant models in target validation studies and raises a possibility that MerTK inhibitors could be used to target dormant glioblastoma cells.Deep eutectic solvent-homogenate based microwave-assisted hydrodistillation of essential oil from Litsea cubeba (Lour.) Pers. fruits and its chemical composition and biological activity
Yu Guo, Yan Li, Zhuang Li, Li Jiang, Xifeng Cao, Wenbin Gao, Jun Wang, Duqiang Luo, Fengli ChenPMID: 33848643 DOI: 10.1016/j.chroma.2021.462089
Abstract
As an important natural product, the sufficient separation of plant essential oil (EO) is helpful to improve its utilization value. In this work, deep eutectic solvent-homogenate based microwave-assisted hydrodistillation (DES-HMAHD) was developed and applied to isolate EO from the fruits of Litsea cubeba (Lour.) Pers. Different types of DES were investigated in terms of the EO kinetics and composition, among which oxalic acid/choline chloride (OA/ChCl) had obvious advantages. Following, molar ratio of OA and ChCl (1:1), water content (50%), liquid-solid ratio (12.5:1 mL/g), homogenate time (2 min), and microwave power (700 W) were found to be the optimum conditions. Gas chromatography-mass spectrometer (GC-MS) analysis showed that the EO isolated from DES-HMAHD contained a large proportion of m-cymene and trans-linalool oxide, which were quite different from the conventionally reported L. cubeba EO. In addition, the proposed DES-HMAHD resulted in higher separation efficiency and economic value, as well as lower environmental impact, as compared with other techniques. Afterwards, the EO isolated by different methods was evaluated from the perspective of biological activity. The EO obtained by DES-HMAHD showed higher antioxidant activity (DPPH and ABTS) but lower antifungal activity, which was related to its chemical composition. In general, DES-HMAHD produced a kind of L. cubeba EO with different components, which provided a scientific foundation for the sufficient isolation of plant EO and its application in the natural products.RIFM fragrance ingredient safety assessment, cyclohexanol, CAS Registry Number 108-93-0
A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, M Kumar, A Lapczynski, M Lavelle, I Lee, D C Liebler, H Moustakas, M Na, T M Penning, G Ritacco, J Romine, N Sadekar, T W Schultz, D Selechnik, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y TokuraPMID: 33571610 DOI: 10.1016/j.fct.2021.112047
Abstract
The existing information supports the use of this material as described in this safety assessment. Cyclohexanol was evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. Data show that cyclohexanol is not genotoxic. Data on cyclohexanol provide a calculated margin of exposure (MOE) >100 for the repeated dose toxicity and reproductive toxicity endpoints. Data show that there are no safety concerns for cyclohexanol for skin sensitization under the current declared levels of use. The phototoxicity/photoallergenicity endpoints were evaluated based on ultraviolet (UV) spectra; cyclohexanol is not expected to be phototoxic/photoallergenic. The local respiratory toxicity endpoint was evaluated using the threshold of toxicological concern (TTC) for a Cramer Class I material, and the exposure to cyclohexanol is below the TTC (1.4 mg/day). The environmental endpoints were evaluated; cyclohexanol was found not to be persistent, bioaccumulative, and toxic (PBT) as per the International Fragrance Association (IFRA) Environmental Standards, and its risk quotients, based on its current volume of use in Europe and North America (i.e., Predicted Environmental Concentration/Predicted No Effect Concentration [PEC/PNEC]), are <1.Venlafaxine vs. fluoxetine in postmenopausal women with major depressive disorder: an 8-week, randomized, single-blind, active-controlled study
Jingjing Zhou, Xiao Wang, Lei Feng, Le Xiao, Rui Yang, Xuequan Zhu, Hui Shi, Yongdong Hu, Runsen Chen, Philip Boyce, Gang WangPMID: 34011310 DOI: 10.1186/s12888-021-03253-8
Abstract
In the population of postmenopausal patients with major depressive disorder (MDD), the superiority of serotonin-norepinephrine reuptake inhibitors (SNRIs) over selective serotonin reuptake inhibitors (SSRIs) has not yet been definitively proven. Consequently, a direct comparison of the efficacy of SSRIs and SNRIs in the treatment of postmenopausal depression could provide relevant data. The aim of this study was to compare the efficacy and safety of venlafaxine vs. fluoxetine in the treatment of postmenopausal MDD.This was an 8-week, multicenter, randomized, single-blind, active-controlled trial conducted at a psychiatric hospital (Beijing Anding Hospital) and a general hospital (Beijing Chaoyang Hospital) between April 2013 and September 2017. The primary outcome measure was improving depressive symptoms (Hamilton Depression Rating Scale (HAMD-24) score). The secondary outcomes included the change of HAMD-24 anxiety/somatization factor score and Clinical Global Impressions-Improvement (CGI-I) response rate. Safety was assessed by treatment-emergent adverse events (TEAEs) and laboratory tests. Efficacy was analyzed by using the full analysis set (FAS) following the modified intention-to-treat (mITT) principle. The primary endpoint measurements were analyzed using a mixed-effect model for repeated measures (MMRM) model with patients as a random-effect factor, treatment group as the independent variable, time as a repeated measure, and baseline covariates, using a first-order ante dependence covariance matrix.
A total of 184 women were randomized. The full analysis set (FAS) included 172 patients (venlafaxine, n = 82; fluoxetine, n = 90). Over the 8-week study period, the reduction in HAMD-24 scores was significant (P < 0.001) in both groups, while a significantly greater decline from baseline was observed in the venlafaxine group compared with the fluoxetine group (least-squares mean difference [95% CI]: - 2.22 [- 7.08, - 0.41]), P = 0.001). The baseline-to-week-8 least-squares mean change of the anxiety/somatization factor scores, CGI-I response rate were greater in the venlafaxine group than in the fluoxetine group (all P < 0.05). The most frequent TEAEs (≥5%) in both groups were nausea, somnolence, dizziness, headache, and dry mouth. There was no significant difference in the incidence of adverse events between the two groups.
Venlafaxine was well tolerated and compared to fluoxetine, it led to a greater improvement in the treatment of postmenopausal MDD.
Clinical Trials. gov
. The trial was registered on April 4, 2013.
Cysteine Nucleophiles in Glycosidase Catalysis: Application of a Covalent β-l-Arabinofuranosidase Inhibitor
Nicholas G S McGregor, Joan Coines, Valentina Borlandelli, Satoko Amaki, Marta Artola, Alba Nin-Hill, Daniël Linzel, Chihaya Yamada, Takatoshi Arakawa, Akihiro Ishiwata, Yukishige Ito, Gijsbert A van der Marel, Jeroen D C Codée, Shinya Fushinobu, Herman S Overkleeft, Carme Rovira, Gideon J DaviesPMID: 33528085 DOI: 10.1002/anie.202013920
Abstract
The recent discovery of zinc-dependent retaining glycoside hydrolases (GHs), with active sites built around a Zn(Cys)(Glu) coordination complex, has presented unresolved mechanistic questions. In particular, the proposed mechanism, depending on a Zn-coordinated cysteine nucleophile and passing through a thioglycosyl enzyme intermediate, remains controversial. This is primarily due to the expected stability of the intermediate C-S bond. To facilitate the study of this atypical mechanism, we report the synthesis of a cyclophellitol-derived β-l-arabinofuranosidase inhibitor, hypothesised to react with the catalytic nucleophile to form a non-hydrolysable adduct analogous to the mechanistic covalent intermediate. This β-l-arabinofuranosidase inhibitor reacts exclusively with the proposed cysteine thiol catalytic nucleophiles of representatives of GH families 127 and 146. X-ray crystal structures determined for the resulting adducts enable MD and QM/MM simulations, which provide insight into the mechanism of thioglycosyl enzyme intermediate breakdown. Leveraging the unique chemistry of cyclophellitol derivatives, the structures and simulations presented here support the assignment of a zinc-coordinated cysteine as the catalytic nucleophile and illuminate the finely tuned energetics of this remarkable metalloenzyme clan.
Identification of Aroma Composition and Key Odorants Contributing to Aroma Characteristics of White Teas
Qin-Cao Chen, Yin Zhu, Han Yan, Mei Chen, Dong-Chao Xie, Meng-Qi Wang, De-Jiang Ni, Zhi LinPMID: 33371407 DOI: 10.3390/molecules25246050
Abstract
The identification of aroma composition and key odorants contributing to aroma characteristics of white tea is urgently needed, owing to white tea's charming flavors and significant health benefits. In this study, a total of 238 volatile components were identified in the three subtypes of white teas using headspace solid-phase microextraction (HS-SPME) combined with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC × GC-TOFMS). The multivariate statistical analysis demonstrated that the contents of 103 volatile compounds showed extremely significant differences, of which 44 compounds presented higher contents in Baihaoyinzhen and Baimudan, while the other 59 compounds exhibited higher contents in Shoumei. The sensory evaluation experiment carried out by gas chromatography-olfactometry/mass spectrometry (GC-O/MS) revealed 44 aroma-active compounds, of which 25 compounds were identified, including 9 alcohols, 6 aldehydes, 5 ketones, and 5 other compounds. These odorants mostly presented green, fresh, floral, fruity, or sweet odors. Multivariate analyses of chemical characterization and sensory evaluation results showed that high proportions of alcohols and aldehydes form the basis of green and fresh aroma characteristic of white teas, and phenylethyl alcohol, γ-Nonalactone, trans-β-ionone, trans-linalool oxide (furanoid), α-ionone, and cis-3-hexenyl butyrate were considered as the key odorants accounting for the different aroma characteristics of the three subtypes of white tea. The results will contribute to in-depth understand chemical and sensory markers associated with different subtypes of white tea, and provide a solid foundation for tea aroma quality control and improvement.Effects of a Peripherally Restricted Hybrid Inhibitor of CB1 Receptors and iNOS on Alcohol Drinking Behavior and Alcohol-Induced Endotoxemia
Luis Santos-Molina, Alexa Herrerias, Charles N Zawatsky, Ozge Gunduz-Cinar, Resat Cinar, Malliga R Iyer, Casey M Wood, Yuhong Lin, Bin Gao, George Kunos, Grzegorz GodlewskiPMID: 34443679 DOI: 10.3390/molecules26165089
Abstract
Alcohol consumption is associated with gut dysbiosis, increased intestinal permeability, endotoxemia, and a cascade that leads to persistent systemic inflammation, alcoholic liver disease, and other ailments. Craving for alcohol and its consequences depends, among other things, on the endocannabinoid system. We have analyzed the relative role of central vs. peripheral cannabinoid CB1 receptors (CB1R) using a "two-bottle" as well as a "drinking in the dark" paradigm in mice. The globally acting CB1R antagonist rimonabant and the non-brain penetrant CB1R antagonist JD5037 inhibited voluntary alcohol intake upon systemic but not upon intracerebroventricular administration in doses that elicited anxiogenic-like behavior and blocked CB1R-induced hypothermia and catalepsy. The peripherally restricted hybrid CB1R antagonist/iNOS inhibitor-MRI-1867 was also effective in reducing alcohol consumption after oral gavage, while its
enantiomer (CB1R inactive/iNOS inhibitor) was not. The two MRI-1867 enantiomers were equally effective in inhibiting an alcohol-induced increase in portal blood endotoxin concentration that was caused by increased gut permeability. We conclude that (i) activation of peripheral CB1R plays a dominant role in promoting alcohol intake and (ii) the iNOS inhibitory function of MRI-1867 helps in mitigating the alcohol-induced increase in endotoxemia.
